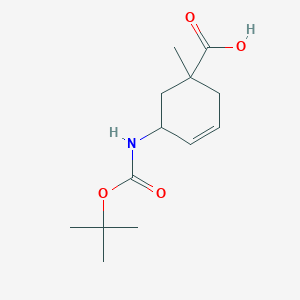

5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h5-6,9H,7-8H2,1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEZJXXSDIVXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC(C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid typically involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

Carboxylation: The carboxylic acid group can be introduced through various methods, such as oxidation of an alcohol precursor or direct carboxylation of an alkyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the cyclohexene ring, to form ketones or epoxides.

Reduction: Reduction reactions can target the carboxylic acid group to form alcohols or the cyclohexene ring to form cyclohexane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or epoxides.

Reduction: Formation of alcohols or cyclohexane derivatives.

Substitution: Introduction of various alkyl or acyl groups at the amine position.

Scientific Research Applications

Medicinal Chemistry

5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid has been studied for its potential therapeutic applications. The following are key areas of interest:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of amino acids with Boc protection have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and colon cancer cells .

Case Study : A study involving the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated that structural modifications can enhance biological activity against cancer cells .

Peptide Synthesis

The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS). The ability to selectively deprotect the amine group allows for the sequential addition of amino acids, facilitating the construction of complex peptides.

| Application | Description |

|---|---|

| Anticancer Research | Potential inhibitors for tumor growth; derivatives exhibit cytotoxicity. |

| Peptide Synthesis | Utilization of Boc protection in SPPS for creating complex peptides. |

Organic Synthesis

The compound also serves as an intermediate in organic synthesis, particularly for creating more complex molecules. Its reactivity can be harnessed to develop new synthetic pathways for pharmaceuticals.

Synthetic Intermediates

This compound can be utilized as a building block in the synthesis of various biologically active compounds. This includes the development of enzyme inhibitors and other therapeutic agents.

Example : The synthesis of protein kinase inhibitors has been explored using intermediates derived from compounds similar to this compound .

Research Findings

Recent studies have focused on optimizing the synthesis routes and evaluating the biological activities of this compound and its derivatives. The following table summarizes some significant findings:

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid depends on its specific application

Amine Group: Can form hydrogen bonds or ionic interactions with biological molecules.

Carboxylic Acid Group: Can participate in acid-base reactions and form esters or amides.

Cyclohexene Ring: Provides a hydrophobic moiety that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid with structurally related Boc-protected compounds, focusing on core structural features, physicochemical properties, and synthetic methodologies. Key analogs include ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) and its derivatives from the provided evidence .

Structural and Functional Group Comparisons

- Aromatic systems (e.g., pyrrole, indole) enhance planar rigidity and π-π interactions, which are absent in the cyclohexene derivative.

- Functional Groups : The carboxylic acid in the target compound increases polarity and hydrogen-bonding capacity compared to the ester groups in 10a/b. Esters are typically more lipophilic and serve as prodrug precursors.

Physicochemical Properties

- Melting Points : The target compound’s predicted melting point is lower than 10a/b due to reduced aromatic stacking and molecular symmetry.

- Solubility : The carboxylic acid group enhances aqueous solubility compared to the ester-containing 10a/b, which are more soluble in organic solvents.

- Spectroscopy : The absence of indolyl groups in the target compound simplifies its NMR profile, with distinct cyclohexene proton coupling patterns.

Biological Activity

5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid (commonly referred to as Boc-amino acid) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its structural characteristics, particularly the tert-butoxycarbonyl (Boc) protecting group, make it a valuable intermediate in peptide synthesis and drug development. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 231.29 g/mol

- CAS Number : [124073-08-1]

The biological activity of Boc-amino acids primarily stems from their role as building blocks in peptide synthesis. The Boc group serves as a protecting group for amino acids, allowing for selective reactions without interfering with other functional groups. Upon deprotection, the amino acid can participate in various biochemical processes, including enzyme inhibition and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : Studies indicate that Boc-amino acids can inhibit specific enzymes by mimicking substrate structures, thereby blocking active sites.

- Receptor Interaction : These compounds can interact with biological receptors, modulating signaling pathways that affect cellular functions.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity

Research has shown that derivatives of Boc-amino acids exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that certain Boc-protected peptides could induce apoptosis in human breast cancer cells through mitochondrial pathways.

2. Antimicrobial Properties

Boc-amino acids have also been evaluated for their antimicrobial activity. In vitro studies revealed that these compounds possess inhibitory effects against several bacterial strains, suggesting their potential as novel antimicrobial agents.

3. Neuroprotective Effects

Emerging research indicates that Boc-amino acids may have neuroprotective properties. A case study involving neuroblastoma cells showed that certain derivatives could protect against oxidative stress-induced apoptosis.

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid?

- Methodology : The compound is synthesized via a multi-step process involving:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality during subsequent reactions .

- Cyclohexene ring formation : Use of Diels-Alder reactions or catalytic hydrogenation to construct the cyclohexene scaffold with precise stereocontrol .

- Carboxylic acid activation : Final deprotection and acidification steps to yield the target compound.

- Key reagents : Boc anhydride, palladium catalysts for hydrogenation, and trifluoroacetic acid (TFA) for deprotection .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

- Core methods :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at C1, Boc-protected amine at C5) .

- IR spectroscopy : Identification of carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry of the cyclohexene ring and substituent orientation .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of the compound during synthesis?

- Approach :

- Chiral catalysts : Use of asymmetric hydrogenation catalysts (e.g., Rhodium-BINAP complexes) to control the cyclohexene ring’s stereochemistry .

- Chromatographic resolution : Chiral HPLC or SFC to separate enantiomers, with mobile phases optimized for carboxylic acid retention .

- Validation : Compare optical rotation values and chiral column retention times against reference standards .

Q. What strategies address contradictions in spectral data interpretation (e.g., unexpected coupling constants in NMR)?

- Troubleshooting steps :

Dynamic effects analysis : Assess if ring puckering in the cyclohexene system causes variable coupling constants (e.g., J values for axial vs. equatorial protons) .

Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify hydrogen-bonding interactions with the carboxylic acid group .

Computational validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and correlate with experimental data .

Q. How does the compound’s conformational flexibility impact its reactivity in peptide coupling reactions?

- Experimental design :

- Variable temperature NMR : Monitor conformational changes (e.g., chair vs. boat cyclohexene) and their effect on amine-carboxylic acid proximity .

- Kinetic studies : Compare coupling efficiency (e.g., with EDC/HOBt) between rigidified derivatives (e.g., bridged cyclohexane analogs) and the parent compound .

Environmental and Biological Interactions

Q. What environmental fate studies are applicable to assess the compound’s persistence?

- Framework :

- Hydrolysis studies : Monitor degradation under varying pH (focus on Boc group stability at pH > 10) .

- Photodegradation : Expose to UV light and analyze by LC-MS for byproducts (e.g., tert-butyl alcohol from Boc cleavage) .

- Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity, noting the carboxylic acid’s potential for bioaccumulation .

Q. How does the compound interact with biological macromolecules (e.g., enzymes)?

- Methodology :

- Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., cyclooxygenase-2) immobilized on sensor chips .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

- Structural insights : Molecular docking simulations (AutoDock Vina) to predict binding poses relative to the cyclohexene scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.